4-nitrobenzyl 4-(dimethylamino)benzoate
Description
4-(Dimethylamino)benzoate is a versatile chemical scaffold characterized by a benzoate ester functionalized with a dimethylamino group at the para position. These derivatives exhibit diverse applications, ranging from medicinal chemistry (e.g., histone deacetylase inhibitors) to industrial uses (e.g., UV filters in sunscreens) .
Properties
IUPAC Name |
(4-nitrophenyl)methyl 4-(dimethylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-17(2)14-9-5-13(6-10-14)16(19)22-11-12-3-7-15(8-4-12)18(20)21/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEENXQLLXJIQML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrobenzyl 4-(dimethylamino)benzoate typically involves the esterification of 4-(dimethylamino)benzoic acid with 4-nitrobenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-nitrobenzyl 4-(dimethylamino)benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(dimethylamino)benzoic acid and 4-nitrobenzyl alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 4-aminobenzyl 4-(dimethylamino)benzoate.
Substitution: Various substituted esters depending on the nucleophile used.
Hydrolysis: 4-(dimethylamino)benzoic acid and 4-nitrobenzyl alcohol.
Scientific Research Applications
4-nitrobenzyl 4-(dimethylamino)benzoate has several scientific research applications:
Chemistry: Used as a photoinitiator in polymerization reactions, particularly in the synthesis of photoresponsive materials.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of UV-curable coatings and inks, as well as in the development of advanced materials with specific optical properties.
Mechanism of Action
The mechanism of action of 4-nitrobenzyl 4-(dimethylamino)benzoate involves its ability to undergo photochemical reactions upon exposure to UV light. The compound can generate reactive intermediates that initiate polymerization processes. In biological systems, it may interact with specific enzymes or receptors, leading to changes in biochemical pathways.
Comparison with Similar Compounds
Comparative Analysis of 4-(Dimethylamino)benzoate Esters
Functional Comparisons
Reactivity in Chemical Reactions
- Methyl 4-(dimethylamino)benzoate: Demonstrated efficacy in synthesizing amine transfer reagents, where electron-rich benzoate groups enhance reaction yields (e.g., 80% yield in CuH-catalyzed reactions) .
- Benzyl 4-(dimethylamino)benzoate: Used in decarboxylative iodination, producing intermediates for further functionalization .
Physical Properties and Analytical Use
- Ethyl 4-(dimethylamino)benzoate: Serves as a qNMR calibrant due to non-overlapping proton signals in DMSO .
- Hexyl 4-(dimethylamino)benzoate: High logP (4.74) indicates suitability for lipophilic formulations .
Comparative Reactivity in Polymer Chemistry
- Ethyl 4-(dimethylamino)benzoate: Outperforms 2-(dimethylamino)ethyl methacrylate as a co-initiator in resin cements, achieving higher conversion degrees (75% vs. 60%) .
Q & A
How can researchers optimize the synthesis of 4-nitrobenzyl 4-(dimethylamino)benzoate to improve yield and purity?
Answer:
Synthesis optimization requires careful selection of reaction conditions and purification techniques. For analogous esters like methyl 4-[4-(dimethylamino)benzyl]benzoate, palladium-catalyzed cross-coupling (e.g., using Pd(PPh₃)₄) in acetonitrile/water under argon achieves efficient benzylation . Key steps include:
- Stoichiometry: Use excess amine (2.0 equiv.) and base (3.0 equiv. triethylamine) to drive nucleophilic substitution reactions .
- Purification: Flash chromatography (0–10% MeOH/DCM) followed by recrystallization (ethanol or ethyl acetate) enhances purity .
- Characterization: Confirm yield and purity via ¹H NMR (e.g., δ 2.83 ppm for dimethylamino protons) and HRMS (e.g., [M+H]+ m/z 271.1448) .
What analytical methods are recommended for quantifying this compound in complex matrices?
Answer:
Reverse-phase HPLC with UV detection is optimal. For structurally similar compounds like hexyl 4-(dimethylamino)benzoate:
- Column: Newcrom R1 HPLC column .
- Mobile Phase: Acetonitrile/water gradients (e.g., 50:50 to 60:40) at 0.75 mL/min flow rate .
- Detection: UV absorbance at 254 nm, validated with ELSD for non-chromophoric impurities .
- Cross-Validation: Pair with LC-MS to confirm molecular ions (e.g., [M+H]+) and rule out matrix interference .
How does the nitrobenzyl group influence the reactivity of 4-(dimethylamino)benzoate derivatives in photochemical studies?
Answer:
The nitro group enhances electron-withdrawing effects, altering photostability and degradation pathways. For example:
- Photodegradation: Nitro-substituted esters undergo faster radical-mediated decomposition compared to alkyl esters (e.g., 2-ethylhexyl derivatives) .
- Byproducts: Monitor for nitro-reduction products (e.g., amine derivatives) using HPLC-MS/MS under simulated sunlight .
- Quantum Yield: Calculate using actinometry to quantify photoreaction efficiency .
What experimental strategies resolve contradictions in co-initiator performance between 4-(dimethylamino)benzoate derivatives and other amines?
Answer:
Systematic evaluation of degree of conversion (DC) and physical properties is critical. For resin cements:
- DC Measurement: Use FTIR to compare ethyl 4-(dimethylamino)benzoate (higher DC) vs. methacrylate-based amines .
- Additives: Incorporate diphenyliodonium hexafluorophosphate (DPI) to enhance DC in less reactive amines .
- Mechanical Testing: Assess flexural strength and hardness to correlate DC with material performance .
How can researchers assess the environmental persistence of this compound in aquatic systems?
Answer:
Simulate environmental conditions using:
- Photolysis Studies: Expose to UV light (λ > 290 nm) in synthetic freshwater; track degradation via LC-QTOF-MS .
- Biotic Degradation: Use activated sludge cultures to evaluate microbial breakdown; quantify metabolites like formaldehyde using GC-MS .
- QSAR Modeling: Predict half-lives based on logP (e.g., 4.74 for hexyl analogs) and nitro group reactivity .
What structural features of this compound contribute to its UV-filtering properties?
Answer:
The conjugated dimethylamino and nitrobenzyl groups enable broad UV absorption:
- UV Spectrum: Measure absorbance in ethanol (200–400 nm); expect peaks near 310 nm (π→π* transitions) .
- Stability Tests: Compare photodegradation rates under UVA/UVB to assess nitro group stability .
- Computational Analysis: Perform TD-DFT calculations to map electron density and predict λmax .
How do ester substituents (e.g., nitrobenzyl vs. ethylhexyl) affect the biological activity of 4-(dimethylamino)benzoate derivatives?
Answer:
Substituents modulate lipophilicity and membrane permeability:
- LogP Comparison: Nitrobenzyl derivatives (estimated logP ~3.5) may exhibit lower dermal absorption than ethylhexyl analogs (logP 4.74) .
- Cytotoxicity Assays: Test in keratinocyte cultures using MTT; nitro groups may increase oxidative stress .
- Metabolic Profiling: Use hepatocyte microsomes to identify esterase-mediated hydrolysis pathways .
What methodologies address discrepancies in reaction yields during scale-up synthesis?
Answer:
Optimize heterogeneous conditions:
- Solvent Selection: Replace THF with DMF for better solubility of nitrobenzyl intermediates .
- Catalyst Loading: Increase Pd(PPh₃)₄ to 5 mol% for large-scale Suzuki couplings .
- Process Monitoring: Implement in-situ FTIR or Raman spectroscopy to track reaction progression .
How can researchers validate the proposed degradation mechanisms of this compound?
Answer:
Combine experimental and computational approaches:
- Isotopic Labeling: Use ¹⁵N-labeled nitro groups to trace nitro-reduction pathways via NMR .
- DFT Calculations: Model transition states for photolytic cleavage of the ester bond .
- Trapping Experiments: Add scavengers (e.g., TEMPO) to identify radical intermediates during UV exposure .
What cross-disciplinary applications exist for this compound beyond photochemistry?
Answer:
Explore roles in materials science and medicinal chemistry:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
